![molecular formula C14H18FN3O B1440967 1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351399-01-3](/img/structure/B1440967.png)
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, also known as EFQ, is a synthetic molecule that has been studied for its potential applications in the fields of scientific research and laboratory experiments. EFQ is a member of the spiroquinazoline family of compounds and is composed of an ethyl group, a fluoro group and a spiro[piperidine-4,2'-quinazolin]-4'(3'H) ring system. EFQ has been studied for its ability to act as an inhibitor of the enzyme phosphodiesterase (PDE) and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Nociceptin Receptor Ligands
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one and similar compounds have been synthesized and evaluated as ligands for the nociceptin receptor. These compounds have shown partial agonistic activity, with some being pure antagonists (Mustazza et al., 2006).
Alkylation Agents
Spiro[oxirane-2, 4'-piperidines], a related group, have been prepared and used as alkylating agents. These agents introduce (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone (Fishman & Cruickshank, 1968).
Solid-Phase Synthesis Applications
Solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, including 1' H-spiro[piperidine-3,2'-quinazolin]-2'-ones, has been developed. These compounds possess unique 3D architectures and are of pharmacological relevance (Pospíšilová et al., 2018).
Microwave-Assisted Synthesis
Phosphotungstic acid has been used as a catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation, demonstrating the utility of this approach in creating functionalized derivatives (Novanna et al., 2019).
Synthesis of Fluorinated Quinolines
A series of fluorine-containing substituted spiro[piperidine-4,4'-pyrano[3,2-c]quinolines] have been synthesized. These fluorinated quinoline derivatives are interesting for biological screening tests (Dandia et al., 2007).
properties
IUPAC Name |
1-ethyl-7-fluorospiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOVOGQWBLHEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)F)C(=O)NC13CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-ethyl-7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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